molecular formula C42H88IP B142570 Phosphonium, octadecyltrioctyl-, iodide CAS No. 152401-65-5

Phosphonium, octadecyltrioctyl-, iodide

Cat. No.: B142570
CAS No.: 152401-65-5
M. Wt: 751 g/mol
InChI Key: FGFQVQFAYBUSHZ-UHFFFAOYSA-M
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Description

Phosphonium, octadecyltrioctyl-, iodide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to one octadecyl (C₁₈H₃₇) group, three octyl (C₈H₁₇) groups, and an iodide counterion. This compound belongs to the class of asymmetric tetraalkylphosphonium salts, where the long alkyl chains contribute to its hydrophobic properties and thermal stability . Its large alkyl substituents likely enhance solubility in non-polar solvents while retaining ionic character due to the iodide ion .

Properties

CAS No.

152401-65-5

Molecular Formula

C42H88IP

Molecular Weight

751 g/mol

IUPAC Name

octadecyl(trioctyl)phosphanium;iodide

InChI

InChI=1S/C42H88P.HI/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-30-34-38-42-43(39-35-31-18-14-10-6-2,40-36-32-19-15-11-7-3)41-37-33-20-16-12-8-4;/h5-42H2,1-4H3;1H/q+1;/p-1

InChI Key

FGFQVQFAYBUSHZ-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[I-]

Other CAS No.

152401-65-5

Synonyms

Octadecyl trioctylphosphonium iodide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphonium Iodides

Structural and Substituent Effects

Compound Substituents Key Structural Features References
Octadecyltrioctylphosphonium iodide 1 octadecyl, 3 octyl groups Asymmetric, long alkyl chains
Triphenylhexadecylphosphonium iodide 3 phenyl, 1 hexadecyl groups Mixed aryl-alkyl substitution
Tributylmethylphosphonium iodide 3 butyl, 1 methyl groups Short alkyl chains, symmetric
Methyldiphenyltrifluoromethylphosphonium iodide 2 phenyl, 1 methyl, 1 CF₃ group Electron-withdrawing substituent

Key Findings :

  • Asymmetry vs. Symmetry : Asymmetric salts like octadecyltrioctylphosphonium iodide exhibit intermediate ionic liquid behavior (e.g., conductivity, viscosity) compared to symmetric salts like tributylmethylphosphonium iodide, which show higher ion mobility .
  • Electron-Withdrawing Groups : Trifluoromethyl-substituted phosphonium iodides (e.g., methyldiphenyltrifluoromethylphosphonium iodide) demonstrate higher hydrolytic reactivity compared to alkyl-substituted analogs due to the electron-withdrawing CF₃ group .

Physicochemical Properties

Thermal Stability:

Phosphonium salts with long alkyl chains, such as octadecyltrioctylphosphonium iodide, exhibit enhanced thermal stability. For example, phosphonium-templated iodoplumbates retain structural integrity up to 300°C, attributed to the robust cationic framework .

Solubility and Conductivity:
  • The iodide ion in octadecyltrioctylphosphonium iodide enhances solubility in polar solvents like acetonitrile, while long alkyl chains promote miscibility with organic phases .
  • Asymmetric aliphatic phosphonium iodides (APIs) display lower conductivity (10⁻⁴–10⁻³ S/cm) than symmetric analogs due to increased ionic association .

Reactivity and Catalytic Performance

Hydrolytic Reactivity:

Trifluoromethyl-substituted phosphonium iodides hydrolyze rapidly in cold water, whereas alkyl-substituted variants like octadecyltrioctylphosphonium iodide are more stable under ambient conditions .

Corrosion Inhibition:

Phosphonium iodides modify metal-solution interfaces but exhibit low inhibition efficiency (e.g., <30% for tetrahydroxymethyl phosphonium sulfate) compared to dedicated inhibitors .

Ecotoxicity:
  • Triphenylhexadecylphosphonium iodide (long alkyl chain) showed lower phytotoxicity than triphenylmethylphosphonium iodide in plant growth tests, suggesting reduced environmental impact for long-chain analogs .
  • Octadecyltrioctylphosphonium iodide’s large hydrophobic groups likely further mitigate toxicity by reducing bioavailability .

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